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Compound of Interest

Compound Name: Aurantimycin A

Cat. No.: B597393

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aurantimycin A, a depsipeptide
antibiotic with significant biological activities. This document details its physicochemical
properties, biological functions, and the experimental methodologies used for its isolation and
characterization.

Physicochemical Properties of Aurantimycin A

Aurantimycin A is a complex depsipeptide produced by the bacterium Streptomyces
aurantiacus.[1] Its core structure is a cyclohexadepsipeptide scaffold linked to a C14 acyl side
chain. The precise molecular formula and molar mass are critical data points for researchers in
analytical chemistry, pharmacology, and drug development.

Property Value Source
Molecular Formula C3sH64NsO14 [1112][3]
Molar Mass 856.972 g/mol [1]
Alternate Molar Mass 857.0 g/mol [2]
Alternate Molar Mass 856.96 g/mol [415]
CAS Number 162478-50-4
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Biological Activity and Therapeutic Potential

Aurantimycin A has demonstrated a range of biological activities, making it a molecule of
interest for further investigation and potential therapeutic development.

o Antibacterial Activity: It exhibits potent activity against Gram-positive bacteria.

o Cytotoxic Effects: Aurantimycin A has shown cytotoxic properties against L-929 mouse
fibroblast cells.[1]

» Anti-inflammatory Potential: There is evidence to suggest that Aurantimycin A may act as a
Cb5a antagonist, indicating potential applications in inflammatory diseases.

The antagonistic activity on the C5a receptor is of particular interest. The complement
component C5a is a potent inflammatory mediator that binds to its receptor (C5aR), triggering a
cascade of inflammatory responses. An antagonist like Aurantimycin A can block this
interaction, thereby mitigating inflammation.
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Cbha signaling pathway and antagonism by Aurantimycin A.

Experimental Protocols

The following sections outline the general methodologies for the isolation, structural
elucidation, and biological evaluation of Aurantimycin A.

Isolation and Purification of Aurantimycin A
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The isolation of Aurantimycin A from Streptomyces aurantiacus is a multi-step process
involving fermentation, extraction, and chromatographic purification.

o Fermentation:Streptomyces aurantiacus is cultured in a suitable broth medium under
controlled conditions (temperature, pH, aeration) to promote the production of secondary
metabolites, including Aurantimycin A.

o Extraction: After an appropriate incubation period, the mycelium is separated from the culture
broth by centrifugation. The bioactive compounds are then extracted from the mycelium
using organic solvents such as ethyl acetate or methanol.

 Purification: The crude extract is subjected to a series of chromatographic techniques to
isolate Aurantimycin A. This typically involves:

o Silica Gel Chromatography: The extract is passed through a silica gel column, and
fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate
compounds based on polarity.

o High-Performance Liquid Chromatography (HPLC): Further purification is achieved using
reversed-phase HPLC, which separates compounds based on their hydrophobicity.
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General workflow for Aurantimycin A discovery.

The determination of the complex chemical structure of Aurantimycin A requires a

combination of advanced spectroscopic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are performed to determine the connectivity of atoms and the

overall carbon-hydrogen framework of the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate

molecular weight and elemental composition, which is used to confirm the molecular formula.

Fragmentation patterns can also give insights into the structure of the molecule.
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» X-ray Crystallography: If a suitable single crystal of Aurantimycin A can be obtained, X-ray
diffraction analysis can provide the definitive three-dimensional structure of the molecule.

Biological Assays

o Cytotoxicity Assay (MTT Assay with L-929 cells):
o L-929 mouse fibroblast cells are seeded in 96-well plates and allowed to adhere.

o The cells are then treated with various concentrations of Aurantimycin A and incubated
for a specified period (e.g., 24, 48, or 72 hours).

o A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added
to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple
formazan product.

o The formazan crystals are solubilized, and the absorbance is measured using a microplate
reader. The cell viability is calculated relative to untreated control cells.

e Cb5a Receptor Binding Assay:

o A competitive binding assay can be employed using a labeled C5a ligand (e.g.,
radiolabeled or fluorescently labeled) and cells expressing the C5a receptor.

o The cells are incubated with the labeled C5a in the presence of varying concentrations of
Aurantimycin A.

o The amount of labeled C5a that binds to the receptor is measured. A decrease in the
bound labeled ligand with increasing concentrations of Aurantimycin A indicates
competitive binding and antagonistic activity.

Conclusion

Aurantimycin A is a promising natural product with diverse biological activities that warrant
further investigation. This guide provides foundational information for researchers interested in
exploring its therapeutic potential, from its basic chemical properties to the experimental
approaches for its study. The detailed methodologies and conceptual frameworks presented
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here are intended to facilitate future research and development efforts centered on this
intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b597393?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.analchem.6b02386
https://www.researchgate.net/figure/Cytotoxicity-assay-with-L929-mouse-fibroblast-according-to-ISO-10993-5-standards-a_fig3_340737680
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3284194/
https://www.benchchem.com/product/b597393#aurantimycin-a-molecular-formula-and-molar-mass
https://www.benchchem.com/product/b597393#aurantimycin-a-molecular-formula-and-molar-mass
https://www.benchchem.com/product/b597393#aurantimycin-a-molecular-formula-and-molar-mass
https://www.benchchem.com/product/b597393#aurantimycin-a-molecular-formula-and-molar-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b597393?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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